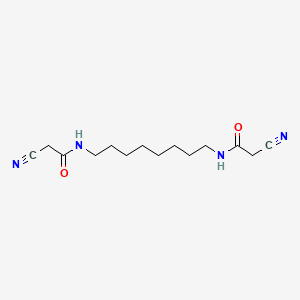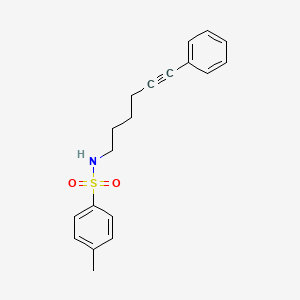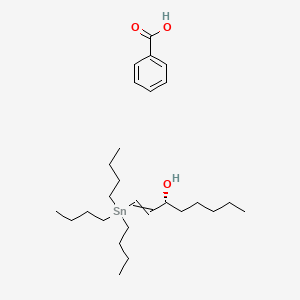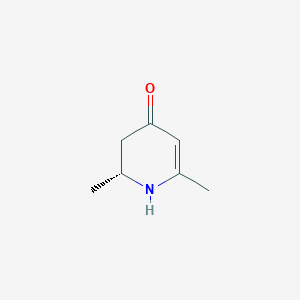
Acetamide, N,N'-1,8-octanediylbis[2-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is a chemical compound with the molecular formula C12H24N2O2 It is known for its unique structure, which includes two cyano groups attached to an octanediyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] typically involves the reaction of octanediamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N’-1,8-octanediylbis[2-cyano-] may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which Acetamide, N,N’-1,8-octanediylbis[2-cyano-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano groups can participate in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then interact with specific pathways to produce the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N,N’-1,8-octanediylbis[2-iodo-]
- N,N’-1,8-Octanediylbisbutanamide
Uniqueness
Acetamide, N,N’-1,8-octanediylbis[2-cyano-] is unique due to its specific structure and the presence of cyano groups, which confer distinct reactivity and potential applications
Eigenschaften
CAS-Nummer |
184868-55-1 |
|---|---|
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
2-cyano-N-[8-[(2-cyanoacetyl)amino]octyl]acetamide |
InChI |
InChI=1S/C14H22N4O2/c15-9-7-13(19)17-11-5-3-1-2-4-6-12-18-14(20)8-10-16/h1-8,11-12H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
XPPDYHCRZOCIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCNC(=O)CC#N)CCCNC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)

![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)

![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)




![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

